(5-Fluoroisoquinolin-8-yl)methanamine
Overview
Description
(5-Fluoroisoquinolin-8-yl)methanamine is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their diverse biological activities and applications in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
The synthesis of (5-Fluoroisoquinolin-8-yl)methanamine can be achieved through several routes. One common method involves the direct fluorination of isoquinoline derivatives. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Industrial production methods often involve scalable processes such as catalytic hydrogenation and continuous flow synthesis to ensure high yield and purity .
Chemical Reactions Analysis
(5-Fluoroisoquinolin-8-yl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert it to tetrahydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Scientific Research Applications
(5-Fluoroisoquinolin-8-yl)methanamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluoroisoquinolin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity by influencing the electronic distribution within the molecule. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects . For example, fluorinated isoquinolines can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
(5-Fluoroisoquinolin-8-yl)methanamine can be compared with other fluorinated isoquinolines and quinolines:
5-Fluoroquinoline: Similar in structure but lacks the methanamine group, leading to different reactivity and biological activity.
6-Fluoroisoquinoline: Fluorine is positioned differently, affecting its chemical properties and applications.
8-Fluoroquinoline: Another positional isomer with distinct physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(5-fluoroisoquinolin-8-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-10-2-1-7(5-12)9-6-13-4-3-8(9)10/h1-4,6H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJZYZLUMNJIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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